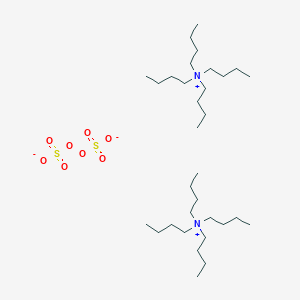
N3-ethylpyridine-3,4-diamine
Übersicht
Beschreibung
N3-ethylpyridine-3,4-diamine, also known as EPDA, is a derivative of pyridine. It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of N3-ethylpyridine-3,4-diamine consists of a pyridine ring with an ethyl group and two amine groups attached .Physical And Chemical Properties Analysis
N3-ethylpyridine-3,4-diamine has a molecular weight of 137.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
“N3-ethylpyridine-3,4-diamine” can be utilized in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines . These compounds are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The ability to substitute at different positions on the pyrazolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.
Biomedical Applications
The synthesized heterocyclic compounds from “N3-ethylpyridine-3,4-diamine” have a range of biomedical applications . They can be designed to interact with biological targets, potentially leading to new treatments for various diseases. The structural diversity achievable through different substituents can lead to compounds with unique pharmacological properties.
Potassium Channel Blockade
Compounds derived from “N3-ethylpyridine-3,4-diamine” may act as potassium channel blockers . This action can prolong the duration of action potentials in nerve terminals, leading to increased calcium channel opening and enhanced release of neurotransmitters like acetylcholine. This mechanism is crucial for conditions where neurotransmission is impaired.
Enhancement of Acetylcholine Release
By blocking potassium channels, derivatives of “N3-ethylpyridine-3,4-diamine” can increase the availability of acetylcholine at the motor end plate . This effect can be beneficial in treating neuromuscular disorders where muscle contraction is compromised due to insufficient neurotransmitter release.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFZKKRVKYJHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468379 | |
| Record name | N3-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-ethylpyridine-3,4-diamine | |
CAS RN |
61719-62-8 | |
| Record name | N3-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)



